Cas no 872197-16-5 (3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine
- AKOS022035434
- 3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- F1605-0502
- 3-(2,4-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
- 3-((2,4-dimethylphenyl)sulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- AKOS001865712
- 872197-16-5
- 3-(2,4-DIMETHYLBENZENESULFONYL)-N-(1-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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- インチ: 1S/C25H23N5O2S/c1-16-13-14-22(17(2)15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27)
- InChIKey: IWOPSULLQNEIBU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1C)(C1=C2N=C(C3C=CC=CC=3N2N=N1)NC(C)C1C=CC=CC=1)(=O)=O
計算された属性
- 精确分子量: 457.15724617g/mol
- 同位素质量: 457.15724617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 5
- 複雑さ: 767
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 97.6Ų
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0502-2mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-2μmol |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-15mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-10μmol |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-30mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-10mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-20μmol |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-5mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-25mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1605-0502-3mg |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
872197-16-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Research Brief on 3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS: 872197-16-5)
In recent years, the compound 3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS: 872197-16-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activities.
The compound belongs to the triazoloquinazoline class, a scaffold known for its diverse pharmacological properties, including kinase inhibition and anticancer activity. Recent studies have highlighted its role as a potent inhibitor of specific protein kinases, making it a promising candidate for targeted cancer therapy. Researchers have employed advanced computational modeling and high-throughput screening to elucidate its binding affinity and selectivity toward various kinase targets.
One of the key advancements in the study of this compound is its synthesis via a multi-step organic reaction, involving the sulfonylation of a triazoloquinazoline core followed by N-alkylation with a phenylethylamine derivative. The synthetic route has been optimized to improve yield and purity, as reported in recent publications. Analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in characterizing the compound and confirming its structural integrity.
In vitro studies have demonstrated that 3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine exhibits potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that the compound induces apoptosis and cell cycle arrest by modulating key signaling pathways, such as the PI3K/AKT and MAPK cascades. These findings are supported by data from Western blotting and flow cytometry analyses.
Furthermore, recent preclinical evaluations have explored the compound's pharmacokinetic properties, revealing favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Ongoing research is focused on structural modifications to enhance its therapeutic index and minimize toxicity.
In conclusion, 3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine represents a promising lead compound in the development of novel kinase inhibitors for cancer treatment. Future studies should prioritize in vivo efficacy and safety assessments to advance its translational potential. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize its therapeutic benefits.
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